molecular formula C25H34N4O3S2 B12206088 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12206088
M. Wt: 502.7 g/mol
InChI Key: DQGMNFGKJFKAAU-SILNSSARSA-N
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Description

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and various functional groups

Preparation Methods

The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thioamide under acidic conditions to form the thiazolidinone ring.

    Construction of the Pyridopyrimidinone Core: This involves the cyclization of a suitable precursor, often using a base-catalyzed reaction.

    Functional Group Modifications: Introduction of the hexyl, methyl, and propyl groups through various alkylation reactions.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved could include inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H34N4O3S2

Molecular Weight

502.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H34N4O3S2/c1-5-6-7-8-13-29-24(31)20(34-25(29)33)16-19-21(26-12-10-15-32-17(2)3)27-22-18(4)11-9-14-28(22)23(19)30/h9,11,14,16-17,26H,5-8,10,12-13,15H2,1-4H3/b20-16-

InChI Key

DQGMNFGKJFKAAU-SILNSSARSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

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